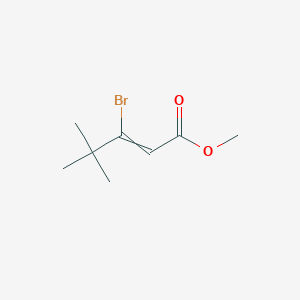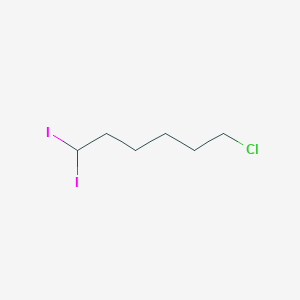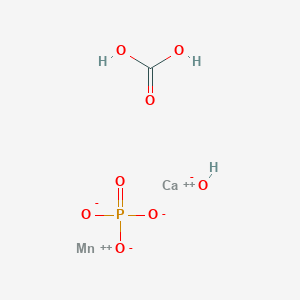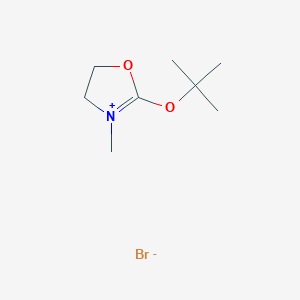
2-tert-Butoxy-3-methyl-4,5-dihydro-1,3-oxazol-3-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butoxy-3-methyl-4,5-dihydro-1,3-oxazol-3-ium bromide is a chemical compound that belongs to the class of oxazolium salts. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of the oxazolium ring imparts unique reactivity and stability to the compound, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxy-3-methyl-4,5-dihydro-1,3-oxazol-3-ium bromide typically involves the reaction of tert-butyl alcohol with 3-methyl-4,5-dihydro-1,3-oxazole in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired oxazolium salt. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C) are maintained to facilitate the reaction.
Solvent: Common solvents used include dichloromethane or chloroform.
Catalyst: A suitable catalyst, such as a Lewis acid, may be employed to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:
Continuous Flow Reactors: These reactors allow for precise control of reaction parameters and efficient heat transfer.
Purification Steps: Techniques such as recrystallization or chromatography are used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-Butoxy-3-methyl-4,5-dihydro-1,3-oxazol-3-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form oxazolones or other oxidized products.
Reduction Reactions: Reduction can lead to the formation of dihydro derivatives with altered reactivity.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution Products: Various substituted oxazolium salts.
Oxidation Products: Oxazolones and other oxidized derivatives.
Reduction Products: Dihydro derivatives with modified chemical properties.
Applications De Recherche Scientifique
2-tert-Butoxy-3-methyl-4,5-dihydro-1,3-oxazol-3-ium bromide finds applications in several scientific research fields:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for bioactive molecules.
Material Science: It is utilized in the synthesis of advanced materials with specific properties.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-tert-Butoxy-3-methyl-4,5-dihydro-1,3-oxazol-3-ium bromide involves its ability to participate in nucleophilic substitution and other reactions due to the presence of the oxazolium ring. The molecular targets and pathways include:
Nucleophilic Attack: The bromide ion can be displaced by nucleophiles, leading to the formation of new chemical bonds.
Electrophilic Sites: The oxazolium ring provides electrophilic sites that can interact with various reagents.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-tert-Butyl-4,5-dihydro-1,3-oxazol-3-ium chloride
- 3-Methyl-4,5-dihydro-1,3-oxazol-3-ium iodide
- 2-tert-Butoxy-4,5-dihydro-1,3-oxazol-3-ium fluoride
Uniqueness
2-tert-Butoxy-3-methyl-4,5-dihydro-1,3-oxazol-3-ium bromide is unique due to its specific substituents, which impart distinct reactivity and stability. The tert-butoxy group enhances its solubility and reactivity, making it a valuable compound in various chemical processes.
Propriétés
Numéro CAS |
828272-17-9 |
|---|---|
Formule moléculaire |
C8H16BrNO2 |
Poids moléculaire |
238.12 g/mol |
Nom IUPAC |
3-methyl-2-[(2-methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazol-3-ium;bromide |
InChI |
InChI=1S/C8H16NO2.BrH/c1-8(2,3)11-7-9(4)5-6-10-7;/h5-6H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
VBIXIPHDDWFFQQ-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)OC1=[N+](CCO1)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one](/img/structure/B14217837.png)
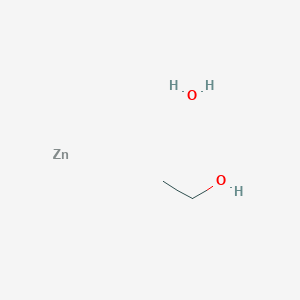
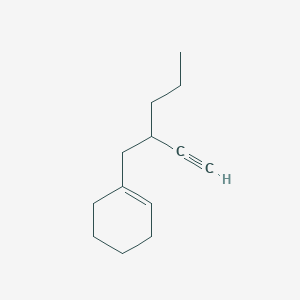
![Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro-](/img/structure/B14217861.png)

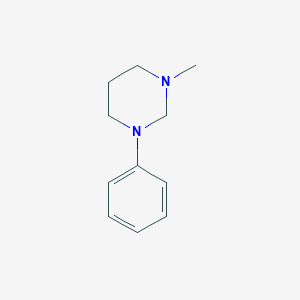
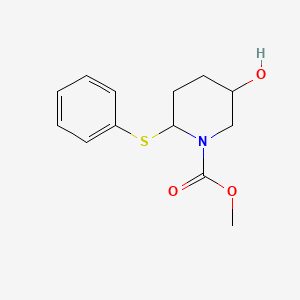
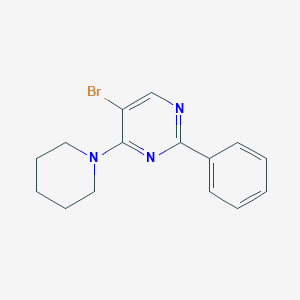
![Ethanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B14217870.png)


